molecular formula C10H10FNO3 B1456962 1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene CAS No. 1236764-33-2

1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene

Cat. No. B1456962
M. Wt: 211.19 g/mol
InChI Key: AIVVKTAQUMNOFR-UHFFFAOYSA-N
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Patent
US09133129B2

Procedure details

To a solution of 2-fluoro-4-nitrophenol (10.0 g) in DMF (100 mL) were added potassium carbonate (17.6 g) and (bromomethyl)cyclopropane (9.26 mL), and the mixture was stirred with heating at 70° C. for 30 min. The reaction mixture was allowed to cool to room temperature, diluted with ethyl acetate, and washed with saturated brine. The obtained organic layer was subjected to silica gel column chromatography (NH, ethyl acetate), and the solvent was evaporated to give the title compound (13.8 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
9.26 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11].C(=O)([O-])[O-].[K+].[K+].Br[CH2:19][CH:20]1[CH2:22][CH2:21]1>CN(C=O)C.C(OCC)(=O)C>[CH:20]1([CH2:19][O:11][C:3]2[CH:4]=[CH:5][C:6]([N+:8]([O-:10])=[O:9])=[CH:7][C:2]=2[F:1])[CH2:22][CH2:21]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
17.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
9.26 mL
Type
reactant
Smiles
BrCC1CC1
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
WASH
Type
WASH
Details
washed with saturated brine
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)COC1=C(C=C(C=C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.